N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11-3-4-14-13-16(11)7-9(8-20-13)12(18)15-6-10-2-1-5-19-10/h1-5,9H,6-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFWDHYWRPMWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves the condensation of furan derivatives with pyrimidine and thiazine precursors. One common method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave reactors in industrial settings can significantly reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted furan derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, dihydrofuran derivatives, and various substituted furan compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents for treating infections and other diseases.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
(a) N-Benzyl-N-methyl analog
- Compound : N-Benzyl-N-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide.
- Key Differences : Replacement of the furan-2-ylmethyl group with a benzyl-methyl substituent.
- Implications : Increased aromatic bulk may enhance lipophilicity and alter binding to hydrophobic enzyme pockets compared to the furan derivative. This modification is common in kinase inhibitors but lacks direct activity data in the evidence .
(b) Benzothiazole-Substituted Analog
- Compound : N-(Benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS 1396865-99-8).
- Key Differences : The benzothiazole group replaces the furan-2-ylmethyl moiety.
Substituent Variations in the Carboxamide Side Chain
(a) Pyrazole-Ethyl Substituent
- Compound : N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS 1421499-39-9).
- Key Differences : A pyrazole-ethyl chain replaces the furan-2-ylmethyl group, with additional ethyl and methyl groups on the pyrimidine ring.
- The ethyl/methyl groups could sterically hinder metabolic degradation .
(b) Thiophene and Triazole Derivatives
- Compound : N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1219913-66-2).
- Key Differences: A pyridazinone-thiophene core replaces the tetrahydropyrimidothiazine system.
Comparative Data Table
Biological Activity
N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current research findings regarding its biological activity, including anti-cancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine ring fused with a thiazine moiety. The presence of the furan group is notable for its potential interactions with biological targets.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds related to the pyrimidine and thiazine classes. For instance:
- Cell Viability Studies : A series of derivatives were tested against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (liver cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects. For example, one derivative showed a cell viability percentage of 33.29% , indicating potent anti-cancer activity compared to control treatments like doxorubicin which had a viability of 0.62% .
| Compound | Cell Line | Cell Viability (%) |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| 4c | HepG2 | 39.22 |
| Doxorubicin | HepG2 | 0.62 |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. In vitro studies demonstrated that certain derivatives displayed significant inhibition against various bacterial strains. The mode of action is believed to involve interference with bacterial cell wall synthesis and function.
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell proliferation and apoptosis pathways.
Case Studies
- Study on Pyrimidine Derivatives : A study focused on the synthesis and biological evaluation of pyrimidine nucleosides found that certain analogs significantly inhibited cell proliferation in cancer cell lines . This aligns with findings related to N-(furan-2-ylmethyl)-6-oxo derivatives.
- Thiazine Compounds : Research into thiazine derivatives has shown diverse biological activities including anticonvulsant and antibacterial effects . These findings suggest a broader therapeutic potential for compounds containing thiazine and pyrimidine structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
